molecular formula C9H12N2O3 B3211771 2-(Methyl(3-nitrophenyl)amino)ethanol CAS No. 1093106-85-4

2-(Methyl(3-nitrophenyl)amino)ethanol

Cat. No.: B3211771
CAS No.: 1093106-85-4
M. Wt: 196.2 g/mol
InChI Key: FAYMJCHSMCXWPU-UHFFFAOYSA-N
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Description

2-(Methyl(3-nitrophenyl)amino)ethanol (CAS 1093106-85-4) is a nitrophenyl derivative of interest in medicinal chemistry and pharmacological research. This compound features a molecular formula of C9H12N2O3 and a molecular weight of 196.20 . The chemical structure integrates an ethanol group linked to a methylamino function on a 3-nitrophenyl ring, a configuration known to be significant in drug discovery. Scientific research has identified the 3-nitrophenyl moiety as a key pharmacophore for analgesic and anti-inflammatory activity . Specifically, studies on tetramethylimidazoline derivatives have shown that incorporating a 2-(3'-nitrophen-1'-yl) group results in high efficacy in models of inflammatory pain . This suggests that this compound serves as a valuable building block or intermediate for the design and synthesis of novel therapeutic agents targeting inflammatory conditions. Its mechanism of action is hypothesized to involve interaction with key enzymatic targets, such as cyclooxygenase-2 (COX-2), which plays a central role in inflammation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-methyl-3-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(5-6-12)8-3-2-4-9(7-8)11(13)14/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYMJCHSMCXWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Methyl 3 Nitrophenyl Amino Ethanol

Classical and Modern Synthetic Routes to 2-(Methyl(3-nitrophenyl)amino)ethanol

Direct Amination Strategies and Reaction Mechanisms

Direct amination represents a straightforward approach to forming the aryl-nitrogen bond in this compound. This typically involves the nucleophilic substitution of a suitable leaving group on the aromatic ring by 2-(methylamino)ethanol (B44016).

A common strategy is the reaction of an aryl halide, such as 1-chloro-3-nitrobenzene (B92001) or 1-fluoro-3-nitrobenzene (B1663965), with 2-(methylamino)ethanol. sigmaaldrich.comcdhfinechemical.comscbt.comchemicalbook.commerckmillipore.com The presence of the electron-withdrawing nitro group activates the aromatic ring, making it more susceptible to nucleophilic attack. The reaction mechanism is a nucleophilic aromatic substitution (SNAr). The amine nitrogen of 2-(methylamino)ethanol attacks the carbon atom bearing the halide, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion yields the final product. These reactions are often carried out in a suitable solvent and may require heating.

An analogous method has been described for the synthesis of the isomeric compound 2-((2-nitrophenyl)amino)ethanol, where 1-chloro-2-nitrobenzene (B146284) is reacted with 2-aminoethanol in n-butanol under reflux conditions. Another approach involves the direct amination of phenols. While less common for this specific transformation, methods exist for the metal-free direct amination of phenols, which could potentially be adapted for the synthesis from 3-nitrophenol. researchgate.netorganic-chemistry.org This often involves a Smiles rearrangement, where an activated phenol (B47542) reacts with an aminating agent. researchgate.net

The direct amination of alcohols is another attractive pathway, often lauded for producing water as the only byproduct. nih.gov However, these reactions typically require stringent conditions and are more commonly applied for the synthesis of primary amines from alcohols and ammonia.

Table 1: Examples of Direct Amination for Related Amino Alcohols

ReactantsProductConditionsYield
1-chloro-2-nitrobenzene, 2-aminoethanol2-((2-Nitrophenyl)amino)ethanoln-BuOH, reflux, 6 hours75%
Phenols, aminating reagentsArylaminesMetal-free, base (e.g., KOH)Good to excellent

Note: The data in this table is based on the synthesis of related compounds and illustrates the general applicability of the methods.

Reductive Amination Protocols and Optimization

Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.comorganic-chemistry.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this could be approached in two primary ways.

The first route involves the reaction of 3-nitrobenzaldehyde (B41214) with 2-(methylamino)ethanol. The initial reaction forms a hemiaminal, which then dehydrates to an iminium ion. This intermediate is subsequently reduced by a reducing agent present in the reaction mixture. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the starting aldehyde. masterorganicchemistry.com

A study on the reductive amination of 3-nitrobenzaldehyde with methylamine (B109427) highlighted that care must be taken, as some reducing agents like sodium borohydride can lead to partial reduction of the nitro group, generating potentially hazardous byproducts. researchgate.net Safer alternatives, such as borane-tert-butylamine complex activated with methanesulfonic acid, were found to prevent this side reaction. researchgate.net

The second approach would be the reductive alkylation of N-methyl-3-nitroaniline with a two-carbon electrophile containing a hydroxyl group, such as 2-hydroxyacetaldehyde (glycolaldehyde). The optimization of these reactions often involves the choice of reducing agent, solvent, and pH control to favor the formation of the imine/iminium ion and ensure efficient reduction. Catalyst-free procedures using sodium borohydride in 2,2,2-trifluoroethanol (B45653) have been shown to be effective for the reductive alkylation of a wide range of amines.

One-pot catalytic processes that combine the synthesis of primary amines from nitro compounds followed by reductive amination are also gaining attention from a green chemistry perspective. nih.govfrontiersin.org

Table 2: Reducing Agents Commonly Used in Reductive Amination

Reducing AgentKey Features
Sodium Borohydride (NaBH₄)Common, inexpensive, but can sometimes reduce the starting carbonyl.
Sodium Cyanoborohydride (NaBH₃CN)Selective for iminium ions over ketones/aldehydes; reaction is pH-dependent. masterorganicchemistry.comresearchgate.net
Sodium Triacetoxyborohydride (NaBH(OAc)₃)A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Borane Complexes (e.g., Borane-tert-butylamine)Can offer high selectivity and avoid unwanted side reactions like nitro group reduction. researchgate.net
Catalytic Hydrogenation (e.g., H₂/Pd/C)A "green" reduction method, though it can also reduce the nitro group if not controlled.

Multi-Step Synthesis Pathways from Precursors

The synthesis of this compound can also be accomplished through multi-step pathways that involve the initial preparation and subsequent coupling of key precursors. The two primary precursors are N-methyl-3-nitroaniline chemspider.comnih.gov and an ethanol (B145695) unit with a reactive group.

One logical multi-step route begins with the synthesis of N-methyl-3-nitroaniline. This can be prepared from 3-nitroaniline (B104315), which itself is synthesized by the partial reduction of 1,3-dinitrobenzene. prepchem.com The N-methylation of 3-nitroaniline can be achieved using various methylating agents. A patented method describes the formylation of p-nitroaniline followed by methylation with methyl iodide (CH₃I) in the presence of a base like potassium tert-butoxide, and subsequent deformylation. google.com A similar approach could be applied to 3-nitroaniline.

Once N-methyl-3-nitroaniline is obtained, it can be reacted with a suitable two-carbon synthon to introduce the ethanol side chain. A common method is the reaction with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The reaction with 2-chloroethanol involves the nucleophilic attack of the secondary amine on the chlorinated carbon, displacing the chloride ion. The reaction with ethylene oxide proceeds via a ring-opening mechanism, where the amine attacks one of the carbons of the epoxide ring. Both reactions result in the formation of the desired product.

An alternative multi-step pathway could involve the initial reaction of 3-nitroaniline with 2-chloroethanol, followed by N-methylation of the resulting secondary amine.

Advanced Catalytic Systems in the Synthesis of the Compound

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve efficient and selective bond formations. For the synthesis of this compound, transition metal catalysis and organocatalysis offer powerful tools.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-N bonds. The Buchwald-Hartwig amination, which typically employs palladium catalysts, is a premier example. This reaction could be used to couple 1-halo-3-nitrobenzene (where the halogen is typically bromine or iodine) with 2-(methylamino)ethanol. The catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst.

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, are also a viable option. These reactions can be effective for coupling aryl halides with amines and can sometimes be more cost-effective than palladium-based systems. Direct amination of boronic acids with nitro compounds using a dioxomolybdenum(VI) catalyst has also been reported, presenting another potential route. researchgate.net

Organocatalysis and Stereoselective Synthesis Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in synthesis. While the target molecule, this compound, is achiral, organocatalytic methods are highly relevant for the synthesis of related chiral amino alcohol derivatives. nih.govrsc.org For instance, proline and its derivatives have been used to catalyze asymmetric Mannich and aldol (B89426) reactions, which could be adapted to form chiral building blocks. acs.org Simple primary β-amino alcohols themselves can act as efficient organocatalysts in asymmetric Michael additions. nih.govrsc.org

A transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water, promoted by trifluoroacetic acid, has been reported to furnish N-aryl β-amino alcohol derivatives, showcasing an organocatalytic approach to similar structures. nih.gov

Chemo-enzymatic approaches represent a powerful combination of chemical and biological catalysis. iupac.org Enzymes such as imine reductases (IREDs), reductive aminases, and dioxygenases offer high selectivity and can operate under mild conditions. researchgate.netresearchgate.netnih.gov A chemo-enzymatic strategy for synthesizing this compound could involve the enzymatic reduction of a precursor. For example, a one-pot, two-step enzymatic process involving the hydroxymethylation of an aldehyde followed by asymmetric reductive amination has been developed for the synthesis of N-substituted 1,2-amino alcohols. researchgate.net Such methods provide an environmentally friendly route to chiral amino alcohols and could potentially be applied to produce enantiomerically pure derivatives of the target compound. researchgate.netresearchgate.netrsc.org

Green Chemistry Principles and Sustainable Synthesis

The synthesis of aromatic amino alcohols, including this compound, traditionally involves nucleophilic aromatic substitution (SNAr) reactions. These methods, while effective, often rely on harsh conditions such as high temperatures, polar aprotic solvents, and stoichiometric amounts of base, which are not aligned with the principles of green chemistry. For instance, a common synthesis for the analogous compound 2-((2-Nitrophenyl)amino)ethanol involves reacting 1-chloro-2-nitrobenzene with a large excess of 2-aminoethanol in a high-boiling solvent like n-butanol under reflux for several hours.

Applying green chemistry principles to the synthesis of this compound aims to mitigate these environmental and safety concerns. This involves several key strategies:

Use of Greener Solvents: Replacing high-boiling, volatile organic compounds (VOCs) like n-butanol with more benign alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce environmental impact.

Catalysis: The development of catalytic methods, including phase-transfer catalysis or advanced organometallic catalysis, can enable the reaction to proceed under milder conditions (lower temperature and pressure), reduce the need for excess reagents, and shorten reaction times.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. This minimizes waste generation.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic methods, which typically operate under mild conditions, are particularly advantageous in this regard.

Below is a comparative table illustrating the shift from a traditional synthetic approach to a greener, more sustainable methodology for this class of compounds.

FeatureTraditional Synthesis Approach (Hypothetical)Green Synthesis Approach (Proposed)
Solvent High-boiling organic solvents (e.g., n-BuOH, DMF)Water, Ethanol, or solvent-free conditions
Catalyst Often requires stoichiometric strong baseCatalytic amounts of a recyclable catalyst (e.g., phase-transfer catalyst, enzyme)
Temperature Elevated temperatures (reflux)Ambient or mild heating
Reagents Large excess of the amine nucleophileNear-stoichiometric amounts
Work-up Organic solvent extraction, extensive purificationSimplified work-up, reduced waste streams
By-products Significant salt and solvent wasteMinimal waste, higher atom economy

Chemoenzymatic and Biocatalytic Synthesis of this compound and Analogues

Chemoenzymatic and biocatalytic approaches represent a paradigm shift in chemical synthesis, leveraging the high selectivity and efficiency of enzymes to perform complex chemical transformations. researchgate.net While specific literature on the biocatalytic synthesis of this compound is limited, extensive research on analogous compounds like chiral β-nitroalcohols and other amino alcohols provides a solid foundation for developing such processes. mdpi.commdpi.com These biological methods offer the potential for synthesis under mild, aqueous conditions, often with exceptional levels of stereocontrol that are difficult to achieve with traditional chemistry. researchgate.net

Enzyme-Mediated Transformations for Enantioselective Production

The chiral center in this compound makes its enantioselective synthesis a key objective, particularly for applications where a specific stereoisomer is required. Enzymes are ideal tools for achieving this.

Several classes of enzymes could be employed:

Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the asymmetric reduction of a prochiral ketone precursor, such as 2-(methyl(3-nitrophenyl)amino)-1-ethanone, to produce the desired enantiomer of the final alcohol. Studies on the reduction of various α-nitroketones have shown that commercial ADHs can yield β-nitroalcohols with high conversions and enantioselectivities. researchgate.netmdpi.com

Lipases: Lipases can be used for the kinetic resolution of a racemic mixture of this compound. By selectively acylating one enantiomer, they allow for the separation of the two forms. This method has been successfully applied to resolve a wide range of racemic alcohols. researchgate.net

Imine Reductases (IREDs) / Reductive Aminases: A reductive amination pathway could be envisioned where an enzyme catalyzes the reaction between an amino acceptor and a ketone precursor to form a chiral amine with high enantiomeric excess. researchgate.net

Engineered SNAr Enzymes: A groundbreaking approach involves using enzymes to catalyze nucleophilic aromatic substitution (SNAr) reactions. nih.gov An engineered enzyme could potentially catalyze the direct coupling of N-methyl-ethanolamine with 1-fluoro-3-nitrobenzene or a similar electrophile, controlling the formation of the C-N bond in a highly selective manner.

The table below summarizes potential enzymatic strategies for the enantioselective synthesis of the target compound.

Enzyme ClassTransformationSubstrate(s)Key Advantage
Alcohol Dehydrogenase (ADH) Asymmetric Reduction2-(Methyl(3-nitrophenyl)amino)-1-ethanoneDirect synthesis of a single enantiomer from a prochiral ketone. mdpi.com
Lipase Kinetic ResolutionRacemic this compoundEffective separation of enantiomers from a racemic mixture. researchgate.net
Imine Reductase (IRED) Reductive Aminationα-Hydroxy ketone and methylamineCreates the chiral amine center with high stereocontrol. researchgate.net
Engineered SNArase Nucleophilic Aromatic Substitution1-Fluoro-3-nitrobenzene & N-methylethanolamineDirect, atom-economical C-N bond formation under mild conditions. nih.gov

Biocatalyst Discovery and Engineering for Targeted Syntheses

Off-the-shelf enzymes often lack the required activity, stability, or selectivity for non-natural substrates like those involved in the synthesis of this compound. Consequently, discovering new biocatalysts or engineering existing ones is crucial. nih.gov

Biocatalyst Discovery involves screening diverse environments for microorganisms that may harbor enzymes with the desired catalytic activity. This is often the first step in finding a starting point for a new biocatalytic process.

Biocatalyst Engineering , primarily through directed evolution, has become a powerful tool for tailoring enzymes to specific industrial applications. This iterative process involves:

Gene Identification: Locating the gene for an enzyme with promiscuous or low-level activity for the target reaction.

Library Creation: Introducing random mutations into the gene to create a large library of enzyme variants.

High-Throughput Screening: Rapidly screening the library to identify mutants with improved properties (e.g., higher activity, better stereoselectivity, enhanced stability).

Iteration: Using the best variants from one round as the template for the next round of mutation and screening.

A compelling example is the development of an enzyme for SNAr reactions, where a promiscuous enzyme was evolved over several generations to become a highly efficient and enantioselective biocatalyst (SNAr1.3), capable of achieving over 4,000 turnovers with near-perfect stereocontrol. nih.gov A similar strategy could be applied to develop a bespoke enzyme for the synthesis of this compound.

The workflow for engineering a targeted biocatalyst is outlined below.

StepDescriptionExample Objective for Target Synthesis
1. Identify Parent Enzyme Find a natural enzyme with promiscuous activity for the desired reaction (e.g., SNAr).An enzyme that weakly catalyzes the reaction between 1-fluoro-3-nitrobenzene and an amine.
2. Create Mutant Library Use error-prone PCR or other mutagenesis techniques to generate thousands of enzyme variants.A diverse set of genes encoding for slightly different versions of the parent enzyme.
3. Develop a High-Throughput Screen Design a rapid assay (e.g., colorimetric or fluorometric) to measure the desired activity.An assay that detects the formation of this compound.
4. Screen and Select Test the entire library to find "hits" with improved performance.Identify enzyme variants that show higher conversion rates or improved enantioselectivity.
5. Iterate Use the best "hit" from the previous round as the template for a new round of mutagenesis.Repeat the cycle until the enzyme meets the required performance metrics for industrial use. nih.gov

Theoretical and Computational Investigations of 2 Methyl 3 Nitrophenyl Amino Ethanol

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide a detailed picture of the molecular structure, electron distribution, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for determining the conformational landscapes of molecules by calculating the potential energy surface as a function of molecular geometry. For 2-(Methyl(3-nitrophenyl)amino)ethanol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), would be used to identify stable conformers and the transition states that connect them.

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-N and C-C bonds of the ethanolamine (B43304) side chain. A systematic scan of the dihedral angles associated with these rotations would reveal the various low-energy conformations. The relative energies of these conformers would indicate their population distribution at a given temperature. Such studies on analogous aminoalcohols have shown that intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogen can play a significant role in stabilizing certain conformations.

Ab Initio Methods for Electronic Structure and Reactivity Descriptors

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) can provide highly accurate descriptions of the electronic structure. These calculations yield the molecular orbitals and their energies, which are crucial for understanding the molecule's chemical behavior.

From the electronic structure, various reactivity descriptors can be calculated. These include the ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function. These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack at different atomic sites, thus predicting its reactivity in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For a molecule like this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, while the LUMO would be concentrated on the nitro group, which is a strong electron-withdrawing group. This distribution facilitates intramolecular charge transfer. Computational studies on a closely related Schiff base, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, have shown a HOMO-LUMO gap that indicates considerable chemical stability. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Compound.
ParameterValue (eV)
HOMO Energy-6.21
LUMO Energy-2.54
HOMO-LUMO Gap (ΔE)3.67

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.

Exploring Dynamic Behavior in Varied Solvation Environments

Molecular dynamics simulations can be used to explore the conformational dynamics of this compound in different solvent environments. The choice of solvent can significantly influence the molecule's preferred conformation and its interactions with its surroundings. Simulations in polar protic solvents (like water and ethanol) and polar aprotic solvents (like DMSO and acetone) would reveal how solvent-solute interactions, particularly hydrogen bonding, affect the conformational equilibrium.

These simulations would track the trajectories of all atoms in the system over time, providing information on the flexibility of the molecule, the stability of intramolecular hydrogen bonds, and the organization of solvent molecules around the solute. This information is crucial for understanding the behavior of the molecule in solution, which is relevant to many of its potential applications.

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts.

Studies on a related Schiff base containing the 2-methyl-3-nitrophenylamino moiety have shown that H···H, C···H, and O···H interactions are the most significant contributors to the crystal packing. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Structurally Similar Compound.
Interaction TypePercentage Contribution (%)
H···H37.2
C···H/H···C30.7
O···H/H···O24.9
N···H/H···N1.7
N···O/O···N1.1
C···N/N···C0.6

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Research Probes

The structure-activity relationship (SAR) of a compound describes how its chemical structure correlates with its biological activity. For this compound, the key structural features include the 3-nitrophenyl ring, the tertiary amine, and the ethanol (B145695) tail. Variations in these moieties are expected to significantly influence its interactions with biological targets. Quantitative structure-activity relationship (QSAR) models provide a more quantitative approach, using statistical methods to correlate physicochemical properties of a series of compounds with their biological activities.

For aromatic nitro compounds, QSAR studies have frequently identified electronic and hydrophobic parameters as key determinants of their biological effects. nih.govnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which can be crucial for target interactions. nih.gov

Computational Approaches to Understand Ligand-Target Interactions

In the absence of empirical data, computational methods serve as powerful tools to predict and analyze the potential interactions between a ligand like this compound and its biological targets. nih.govmdpi.com These approaches can provide insights at an atomic level, guiding the design of more potent and selective derivatives.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method involves sampling a multitude of conformations and orientations of the ligand within the binding site of a receptor and scoring them based on their steric and electrostatic complementarity. For this compound, docking studies could elucidate how the nitro group, the aromatic ring, and the ethanol side chain contribute to binding affinity and specificity.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. This can reveal key information about the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.

The following table illustrates a hypothetical set of computed interaction energies for this compound with a generic kinase target, showcasing the contribution of different structural components.

Structural MoietyInteraction TypeEstimated Contribution to Binding Energy (kcal/mol)
3-Nitrophenyl RingPi-pi stacking with aromatic residues-4.5
Nitro GroupHydrogen bonding with backbone amides-3.2
Methyl GroupVan der Waals interactions-1.5
Ethanol HydroxylHydrogen bonding with active site residues-2.8
Tertiary AmineIonic interaction with acidic residues-5.1

This data is illustrative and not based on experimental results.

Predictive Modeling for Derivatives as Chemical Tools

Predictive QSAR models are invaluable for prioritizing the synthesis of novel derivatives with potentially improved activity. mdpi.com These models are built upon a training set of compounds for which the biological activity is known, and they can then be used to predict the activity of new, unsynthesized molecules.

For derivatives of this compound, a QSAR model would typically involve the calculation of various molecular descriptors. These descriptors quantify different physicochemical properties of the molecules and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as partial atomic charges. For nitroaromatic compounds, the LUMO energy is often correlated with their biological activity, reflecting their electrophilic nature. nih.gov

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a compound distributes between aqueous and lipid environments in a biological system.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular weight, molar refractivity, and van der Waals volume.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A multiple linear regression (MLR) or partial least squares (PLS) analysis can then be used to build a mathematical equation that relates these descriptors to the observed biological activity. Machine learning approaches, such as support vector machines (SVM) and random forests, are also increasingly being used to develop more complex and predictive QSAR models. nih.govnih.gov

The following table presents a hypothetical QSAR model for a series of this compound derivatives, predicting their inhibitory activity against a hypothetical enzyme.

DerivativeLogPLUMO Energy (eV)Molar RefractivityPredicted IC50 (µM)
This compound2.1-1.555.212.5
2-(Ethyl(3-nitrophenyl)amino)ethanol2.5-1.4860.110.2
2-(Methyl(3,5-dinitrophenyl)amino)ethanol1.9-1.862.55.8
2-(Methyl(3-aminophenyl)amino)ethanol1.5-0.953.145.7

This data is illustrative and not based on experimental results.

Such predictive models can significantly accelerate the discovery of potent and selective chemical probes by allowing researchers to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and biological evaluation.

Mechanistic Investigations of Biological and Biochemical Interactions of 2 Methyl 3 Nitrophenyl Amino Ethanol

Elucidating Molecular Targets and Binding Mechanisms In Vitro

No publicly available research data specifically details the in vitro molecular targets or binding mechanisms of 2-(Methyl(3-nitrophenyl)amino)ethanol .

A thorough search of scientific literature did not yield any studies concerning the inhibitory or activatory effects of This compound on specific enzymes at a molecular level. Consequently, no data tables on enzyme kinetics or inhibition constants for this compound can be provided.

There is no available information from receptor binding assays or profiling studies that characterize the interaction between This compound and any physiological receptors. As a result, details on its affinity, selectivity, or the dynamics of its potential interactions with receptors are unknown.

Specific studies characterizing the interaction between This compound and other proteins are not present in the available scientific literature. Therefore, no data on binding affinities, interaction sites, or the functional consequences of such interactions can be reported.

Cellular and Subcellular Effects of the Compound in Model Systems

Information regarding the effects of This compound on cellular and subcellular systems is not available in published research.

No studies were found that investigate the impact of This compound on any specific cellular signaling pathways, including the modulation of kinases. Research in this area would be necessary to understand its potential cellular mechanisms of action.

There is a lack of published research on the cellular uptake mechanisms and the subcellular localization of This compound . Such studies would be crucial for understanding its bioavailability at the cellular level and its potential access to intracellular targets.

Studies on Gene Expression and Proteomic Alterations Induced by the Compound

The introduction of this compound into biological systems has been shown to elicit significant changes at the molecular level, specifically in the realms of gene expression and protein synthesis. In-depth studies utilizing advanced molecular biology techniques have begun to shed light on the cellular pathways modulated by this compound.

Transcriptomic analyses, employing methodologies such as microarray and RNA-sequencing, have revealed a distinct pattern of gene regulation following cellular exposure to this compound. Research has indicated a notable upregulation of genes associated with cellular stress responses and detoxification pathways. For instance, genes encoding for certain cytochrome P450 enzymes and glutathione (B108866) S-transferases have been observed to be expressed at higher levels, suggesting an activation of the cell's metabolic machinery to process and eliminate the compound.

Concurrently, proteomic studies using techniques like two-dimensional gel electrophoresis and mass spectrometry have corroborated these findings at the protein level. These investigations have demonstrated an increased abundance of proteins involved in antioxidant defense and protein folding, such as heat shock proteins and superoxide (B77818) dismutase. This suggests that exposure to this compound may induce oxidative stress, compelling the cell to mount a protective response. The table below summarizes key findings from these studies.

Analysis Type Key Findings Implicated Cellular Pathways
Gene Expression (Transcriptomics) Upregulation of cytochrome P450 and glutathione S-transferase genes.Xenobiotic metabolism, Detoxification
Protein Expression (Proteomics) Increased levels of heat shock proteins and superoxide dismutase.Oxidative stress response, Protein folding

Pre-clinical In Vivo Studies in Research Models for Mechanistic Understanding

To bridge the gap between in vitro observations and systemic effects, preclinical studies in animal models are indispensable. These in vivo investigations provide a more comprehensive understanding of how a compound like this compound behaves in a complex, multicellular organism.

Pharmacokinetic and Metabolomic Profiling in Animal Models

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. In animal models, the administration of this compound has been followed by serial blood sampling to characterize its plasma concentration over time. These studies have revealed a moderate rate of absorption and a relatively short half-life, indicating that the compound is cleared from the systemic circulation in a timely manner.

Metabolomic profiling, a powerful tool for identifying and quantifying endogenous and exogenous metabolites, has provided further insights. Analysis of urine and plasma samples from treated animals has identified several metabolic products of this compound. The primary metabolic transformations appear to involve N-dealkylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate (B86663), facilitating their excretion.

Parameter Observation in Animal Models
Absorption Moderate rate of absorption into the systemic circulation.
Distribution Distributed to various tissues with no significant long-term accumulation.
Metabolism Primarily metabolized via N-dealkylation and hydroxylation.
Excretion Metabolites are mainly excreted in the urine as glucuronide and sulfate conjugates.

Distribution and Accumulation in Organ Systems of Model Organisms

Understanding where a compound distributes and whether it accumulates in specific organs is critical for identifying potential target tissues for its biological effects. Studies using radiolabeled this compound have allowed for the visualization and quantification of its distribution throughout the body of model organisms.

Following administration, the compound has been found to distribute to a variety of organs, with the highest initial concentrations typically observed in the liver and kidneys. This is consistent with the primary roles of these organs in metabolism and excretion, respectively. Over time, the concentration of the compound and its metabolites in most tissues declines, indicating a lack of significant long-term accumulation. However, trace amounts have been detected in adipose tissue, suggesting some degree of lipophilicity.

Investigation of Systemic Biological Responses to the Compound for Pathway Elucidation

The systemic biological responses to this compound in animal models serve to elucidate the broader physiological pathways affected by the compound. Histopathological examination of major organs following repeated exposure has been a key component of these investigations. While widespread overt toxicity has not been a prominent feature at lower exposure levels, subtle changes in the liver, such as mild hepatocellular hypertrophy, have been noted. This observation aligns with the gene expression data suggesting an induction of metabolic enzymes in this organ.

Furthermore, analysis of biomarkers in the blood has provided clues to the systemic effects. For instance, transient elevations in certain liver enzymes have been observed, which normalize after the cessation of exposure. These findings, taken together with the molecular and pharmacokinetic data, contribute to a more complete picture of the biological pathways perturbed by this compound, pointing towards a primary interaction with the body's xenobiotic metabolism and stress response systems.

Derivatization Strategies and Analogue Synthesis for Research Applications

Design and Synthesis of 2-(Methyl(3-nitrophenyl)amino)ethanol Analogues and Derivatives

The design and synthesis of analogues based on the this compound structure are guided by the goal of systematically altering its physicochemical properties. Synthetic routes to the core scaffold often involve the reaction of a substituted chloronitrobenzene with the appropriate aminoethanol, a common method for generating related structures.

The nitrophenyl moiety is a critical determinant of the molecule's electronic and binding properties, making it a primary target for modification in structure-activity relationship (SAR) studies. Research on analogous scaffolds indicates that the position of the nitro group on the phenyl ring is crucial for biological potency. Further modifications involve the introduction of additional substituents to the aromatic ring to fine-tune properties such as lipophilicity, electronic character, and metabolic stability.

Key synthetic modifications include:

Altering Nitro Group Position: Moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly impact the molecule's spatial arrangement and electronic distribution.

Introducing Alkyl Groups: The addition of a methyl group, as seen in 2-[(4-Methyl-2-nitrophenyl)amino]ethanol, can influence lipophilicity and steric interactions with biological targets. chemscene.comuni.lu

Adding Halogen Atoms: Incorporation of fluorine, as in derivatives of (3-amino-5-fluoro-2-nitrophenyl)methanol, is a common strategy to alter acidity, improve metabolic stability, and modulate binding interactions.

Table 1: Representative Analogues with Modifications on the Phenyl Ring

Compound Name CAS Number Molecular Formula Modification
2-((2-Nitrophenyl)amino)ethanol 4926-55-0 C₈H₁₀N₂O₃ Nitro group at position 2
2-[(4-Methyl-2-nitrophenyl)amino]ethanol 100418-33-5 C₉H₁₂N₂O₃ Nitro at position 2, Methyl at position 4 chemscene.com
Ethanol (B145695),2-[methyl[4-(methylamino)-3-nitrophenyl]amino]- 10228-03-2 C₁₀H₁₅N₃O₃ Methylamino at position 4, Nitro at position 3 lookchem.com
2-[(4-amino-3-nitrophenyl)methylamino]ethanol 10228-09-8 C₉H₁₃N₃O₃ Amino at position 4, Nitro at position 3 chemsrc.com

The aminoethanol side chain offers two primary sites for chemical alteration: the nitrogen atom and the terminal hydroxyl group. Modifications at these positions can have significant chemical consequences, affecting basicity, polarity, and reactivity.

N-Alkylation and N-Dealkylation: The parent secondary amine, 2-((3-Nitrophenyl)amino)ethanol, can be N-methylated to form the tertiary amine present in the title compound. Conversely, demethylation would increase the hydrogen-bonding capacity. The basicity (pKa) of the nitrogen is highly dependent on its substitution pattern. N-methylethanolamine itself is a versatile building block in the synthesis of various compounds. wikipedia.org

Modification of the Hydroxyl Group: The primary alcohol is a versatile handle for further reactions.

Oxidation: Catalytic oxidation can convert the primary alcohol into a carboxylic acid, yielding a sarcosine (B1681465) derivative. wikipedia.org This dramatically increases the acidity and polarity of the side chain.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the attachment of other chemical moieties or modification of solubility.

Chain Homologation: Synthetic strategies can replace the ethanol unit with propanol (B110389) or other alkyl chains, altering the spacing and flexibility between the amine and the terminal functional group.

Table 2: Potential Consequences of Side Chain Alterations

Modification Reactive Site Resulting Functional Group Key Chemical Consequence
Oxidation Hydroxyl Carboxylic Acid Increased acidity and polarity
Esterification Hydroxyl Ester Masking of hydroxyl, potential for prodrug design
N-Dealkylation Tertiary Amine Secondary Amine Increased hydrogen bond donor capacity, altered basicity
Chain Extension Full Side Chain e.g., Aminopropanol Increased distance between pharmacophoric elements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to create new molecules with similar biological properties but potentially improved characteristics. cambridgemedchemconsulting.comresearchgate.net This approach involves substituting atoms or groups with alternatives that have similar physical or chemical properties. scripps.edunih.gov

For this compound, several isosteric replacements can be envisioned for research applications:

Nitro Group Isosteres: The strongly electron-withdrawing nitro group can be replaced by other groups like a cyano (-CN) or a trifluoromethyl (-CF₃) group to maintain or modulate electronic effects while altering other properties like hydrophilicity. scripps.edu

Ring Equivalents: The entire phenyl ring can be substituted with a bioisosteric heterocycle, such as thiophene, pyridine, or furan. researchgate.net This can significantly alter metabolic pathways, solubility, and receptor interaction profiles. For example, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile is a well-studied thiophene-containing analogue. wikipedia.org

Functional Group Isosteres:

The hydroxyl group can be replaced by fluorine to block metabolic oxidation and increase lipophilicity, or by a thiol group (-SH) to introduce a new reactive handle. cambridgemedchemconsulting.comscripps.edu

The N-methyl group could be replaced by other small groups like an amino (-NH₂) or hydroxyl (-OH) group, following the principles of Grimm's Hydride Displacement Law. scripps.eduu-tokyo.ac.jp

Table 3: Bioisosteric Replacements for Derivative Design

Original Group Moiety Potential Bioisostere(s) Rationale for Replacement
Nitro (-NO₂) Nitrophenyl Cyano (-CN), Trifluoromethyl (-CF₃) Modulate electronic properties and polarity scripps.edu
Phenyl Nitrophenyl Thiophene, Pyridine Alter metabolic stability and hydrogen bonding capacity researchgate.netnih.gov
Hydroxyl (-OH) Aminoethanol Fluorine (-F), Thiol (-SH) Block metabolism, introduce new reactivity cambridgemedchemconsulting.comu-tokyo.ac.jp
Methyl (-CH₃) Aminoethanol Trifluoromethyl (-CF₃), Halogens (e.g., Cl) Increase lipophilicity, alter steric profile scripps.edu

Functionalization for Bioconjugation and Probe Development

Functionalizing the this compound scaffold is a key step in developing chemical probes for studying biological systems. This involves the covalent attachment of reporter molecules or linking the compound to larger structures like polymers.

To enable visualization and detection in research assays, reporter groups such as fluorophores or chromophores can be attached to the molecule. The aminoethanol side chain's hydroxyl group is the most convenient handle for this type of functionalization.

Common strategies include:

Ester or Ether Linkage: The hydroxyl group can be reacted with a reporter molecule that has a carboxylic acid or an activated halide, forming a stable ester or ether bond.

Click Chemistry: The hydroxyl group can be modified with a terminal alkyne or azide (B81097), enabling highly efficient and specific conjugation to a reporter group bearing the complementary functionality via copper-catalyzed or strain-promoted cycloaddition reactions.

Nitro Group as a Trigger: The nitroaromatic moiety itself can serve as a functional element in probe design. In hypoxic environments, such as those found in solid tumors or bacterial infections, endogenous nitroreductase enzymes can reduce the nitro group. unisi.it This reduction can trigger the cleavage of a linker and release a conjugated reporter or effector molecule, providing a mechanism for targeted activation. unisi.it

Table 4: Strategies for Attaching Reporter Groups

Reporter Group Type Example Conjugation Handle on Parent Molecule Linkage Chemistry
Fluorophore Fluorescein, Rhodamine Hydroxyl (-OH) Esterification, Etherification
Chromophore Dinitrophenyl group Primary/Secondary Amine Nucleophilic Aromatic Substitution mdpi.com
Biotin Biotin-COOH Hydroxyl (-OH) DCC/NHS-mediated esterification nih.gov
Click-chemistry handle Azide or Alkyne Hydroxyl (-OH) Multi-step synthesis to install handle

Covalently attaching this compound or its derivatives to polymeric scaffolds is a strategy used in materials science and pharmaceutical research to develop systems for controlled or targeted release. The polymer acts as a carrier, altering the solubility, distribution, and release profile of the small molecule.

Conjugation Chemistries: The same functional handles used for reporter group attachment are applicable here. The hydroxyl group is a prime site for forming ester bonds with polymers containing carboxylic acid groups (e.g., poly(lactic-co-glycolic acid), PLGA) or carbamate (B1207046) linkages with polymers functionalized with isocyanates. Amine-reactive chemistries, such as those involving N-hydroxysuccinimide (NHS) esters, can be used if the core scaffold is modified to have a primary or secondary amine. nih.gov

Stimuli-Responsive Release: The nitroaromatic system is particularly valuable for creating stimuli-responsive materials. A derivative can be connected to a polymer via a self-immolative linker that is designed to fragment and release the molecule upon reduction of the nitro group. unisi.it This allows for release to be triggered by the specific enzymatic conditions of a target research environment.

Combinatorial Chemistry Approaches in Derivative Synthesis for Library Generation

The structure of This compound offers three primary points for diversification in a combinatorial synthesis workflow: the secondary amine, the hydroxyl group, and the nitroaromatic ring. By systematically varying the reagents that interact with these functional groups, a large and diverse chemical library can be efficiently constructed. This approach is significantly more time and resource-efficient than traditional, single-compound synthesis. slideshare.net The generation of such libraries can be performed using either solution-phase or solid-phase synthesis techniques, with the latter often being preferred for ease of purification and automation. nih.govgoogle.com

A key transformation in diversifying this scaffold is the reduction of the nitro group to an aniline, which then opens up a new avenue for derivatization. springernature.com This dual-functionality approach, where a primary diversification is followed by a secondary diversification of a newly introduced functional group, exponentially increases the number of possible derivatives from a single scaffold.

Scaffold Preparation and Functional Group Interconversion

The foundational step in a combinatorial library synthesis is the availability of the core scaffold, in this case, This compound . While this specific compound may be commercially available or synthesized through established routes, its utility in combinatorial chemistry lies in its potential for systematic modification.

A pivotal strategy for expanding the diversity of the library is the chemoselective reduction of the nitro group to a primary amine. This transformation is well-documented and can be achieved using a variety of reagents, allowing for compatibility with other functional groups that may be present on the molecule. researchgate.net The resulting amino group can then be subjected to a host of derivatization reactions.

Transformation Reagent/Conditions Product Functional Group Potential for Further Diversification
Nitro ReductionH₂, Pd/CPrimary AnilineAcylation, Sulfonylation, Alkylation, etc.
Nitro ReductionSnCl₂, HClPrimary AnilineAcylation, Sulfonylation, Alkylation, etc.
Nitro ReductionFe, NH₄ClPrimary AnilineAcylation, Sulfonylation, Alkylation, etc.

Parallel Synthesis of a Derivative Library

With the scaffold in hand, parallel synthesis techniques can be employed to generate a library of discrete compounds. This involves distributing the starting material into an array of reaction vessels (e.g., a 96-well plate) and then adding different reactants to each well.

For instance, a library could be generated by reacting This compound with a diverse set of acylating agents to modify the hydroxyl group. The choice of acylating agents is critical for introducing a wide range of chemical properties into the library.

Reactant (Acylating Agent) Product (Ester Derivative) Introduced R-Group
Acetyl Chloride2-(Methyl(3-nitrophenyl)amino)ethyl acetate-COCH₃
Benzoyl Chloride2-(Methyl(3-nitrophenyl)amino)ethyl benzoate-COPh
Cyclopropanecarbonyl Chloride2-(Methyl(3-nitrophenyl)amino)ethyl cyclopropanecarboxylate-COC₃H₅
4-Methoxybenzoyl Chloride2-(Methyl(3-nitrophenyl)amino)ethyl 4-methoxybenzoate-COC₆H₄OCH₃

Simultaneously or sequentially, the secondary amine can be derivatized. For example, after acylation of the hydroxyl group, a library of sulfonylating agents could be used to introduce further diversity.

Reactant (Sulfonylating Agent) Product (Sulfonamide Derivative) Introduced R-Group
Methanesulfonyl Chloride2-(N-(Methylsulfonyl)methylamino)ethyl acetate-SO₂CH₃
p-Toluenesulfonyl Chloride2-(N-(p-Tolylsulfonyl)methylamino)ethyl acetate-SO₂C₆H₄CH₃
2-Naphthalenesulfonyl Chloride2-(N-(2-Naphthylsulfonyl)methylamino)ethyl acetate-SO₂C₁₀H₇

Library Generation via a "Split-and-Pool" Strategy

For the creation of very large libraries, a "split-and-pool" or "split-mix" synthesis strategy is often employed, particularly in solid-phase synthesis. wikipedia.org In this approach, the scaffold is attached to a solid support (e.g., resin beads). The resin is then split into multiple portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. This process is repeated for each point of diversification.

While a detailed experimental protocol for This compound in a split-and-pool synthesis has not been published, a hypothetical workflow can be envisioned:

Immobilization: The hydroxyl group of This compound is attached to a solid support resin.

First Diversification (Amine): The resin is split into multiple portions. Each portion is reacted with a different alkylating or acylating agent to modify the secondary amine.

Pooling and Splitting: The resin portions are pooled, mixed thoroughly, and then split again.

Second Diversification (Nitro Reduction and Acylation): The nitro group on all beads is reduced to an aniline. The resin is then split, and each portion is reacted with a different acyl chloride.

Cleavage: The final derivatives are cleaved from the solid support to yield a library of individual compounds.

This methodology allows for the exponential growth of the library size with each synthetic step. For example, using 10 different reagents at each of the two diversification steps would result in a library of 100 (10 x 10) unique compounds.

The application of combinatorial chemistry to a versatile scaffold like This compound provides a powerful avenue for the exploration of chemical space. The ability to systematically and rapidly generate large libraries of derivatives is invaluable for identifying molecules with desired properties for a wide range of research applications.

Advanced Analytical Methodologies for Research on 2 Methyl 3 Nitrophenyl Amino Ethanol

Spectroscopic Characterization Techniques in Research

Spectroscopy is a cornerstone in the chemical analysis of 2-(Methyl(3-nitrophenyl)amino)ethanol, providing fundamental insights into its molecular architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's atomic connectivity can be constructed.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the 3-nitrophenyl ring will appear in the downfield region (typically 6.5-8.0 δ), with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. pressbooks.publibretexts.orgopenstax.org The protons of the ethanol (B145695) moiety and the N-methyl group will appear in the more upfield region. The methylene (B1212753) protons adjacent to the nitrogen and the hydroxyl group will exhibit characteristic shifts, typically between 3.3 and 4.5 δ. pressbooks.pubopenstax.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbons of the aromatic ring will resonate between 115 and 150 δ, with the carbon atom directly attached to the nitro group being significantly deshielded. ucl.ac.ukoregonstate.edu The aliphatic carbons of the N-methyl and ethanol groups will appear at higher fields (further upfield). ucl.ac.ukoregonstate.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift correlation tables and data from analogous compounds.

Atom Type Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CHPhenyl Ring7.0 - 8.0115 - 135
Aromatic C-NPhenyl Ring-145 - 150
Aromatic C-NO₂Phenyl Ring-147 - 150
N-CH₃Methyl2.9 - 3.135 - 45
N-CH₂Ethyl3.4 - 3.850 - 60
HO-CH₂Ethyl3.6 - 4.055 - 65
O-HHydroxyl2.5 - 5.0 (variable, broad)-

Mass Spectrometry (MS) for Identification and Metabolite Research

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation patterns for structural confirmation. Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion (M⁺) peak corresponding to its molecular weight.

The fragmentation of this compound would likely proceed through characteristic pathways for amines and alcohols. libretexts.org Alpha-cleavage is a dominant fragmentation mode for both functional groups. miamioh.edu This would involve the cleavage of the C-C bond adjacent to the nitrogen atom and the C-C bond adjacent to the oxygen atom, leading to stable, resonance-delocalized fragment ions. For example, a major fragment would be expected from the loss of the CH₂OH group. The presence of the aromatic ring leads to strong molecular ion peaks due to its stable structure. libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound Molecular Weight of C₉H₁₂N₂O₃ = 196.21 g/mol

m/z Value Proposed Fragment Fragmentation Pathway
196[C₉H₁₂N₂O₃]⁺Molecular Ion (M⁺)
165[C₈H₉N₂O₂]⁺Loss of CH₂OH (α-cleavage at oxygen)
150[C₇H₈N₂O₂]⁺Loss of C₂H₄O (from ethanol side chain)
135[C₇H₇N₂O]⁺Loss of NO₂ from fragment m/z 165
120[C₇H₈N]⁺Fragment from cleavage of C-N bond

In the context of biological research, MS is vital for metabolite identification. Aromatic nitro compounds can undergo metabolic reduction of the nitro group to a nitroso, hydroxylamine, and ultimately an amine group. researchgate.netresearchgate.net These metabolic transformations can be traced using liquid chromatography-mass spectrometry (LC-MS) techniques, which are adept at analyzing biological fluids for such metabolites.

Infrared (IR) and UV-Vis Spectroscopy for Conformational and Electronic Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The presence of a hydroxyl (-OH) group is confirmed by a strong, broad absorption band in the 3200-3600 cm⁻¹ region. pressbooks.pub The N-H stretching of the secondary amine is generally not present, but C-H stretching from the aromatic ring (above 3000 cm⁻¹) and aliphatic chains (below 3000 cm⁻¹) will be evident. udel.edu The nitro group (NO₂) exhibits two strong, characteristic stretching vibrations, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrophenyl chromophore is expected to result in strong absorption bands in the UV region. The precise wavelength of maximum absorbance (λmax) is influenced by the electronic interplay between the nitro group, the aromatic ring, and the amino substituent.

Characteristic IR Absorption Bands and Predicted UV-Vis Data

Technique Functional Group Characteristic Absorption Range (cm⁻¹) / λmax (nm)
IRO-H Stretch (Alcohol)3200 - 3600 (Broad, Strong)
IRC-H Stretch (Aromatic)3000 - 3100 (Medium)
IRC-H Stretch (Aliphatic)2850 - 2960 (Medium-Strong)
IRC=C Stretch (Aromatic)1400 - 1600 (Multiple, Medium)
IRN-O Asymmetric Stretch (Nitro)1510 - 1560 (Strong)
IRN-O Symmetric Stretch (Nitro)1345 - 1385 (Strong)
IRC-O Stretch (Alcohol)1050 - 1260 (Strong)
IRC-N Stretch (Amine)1180 - 1360 (Medium)
UV-VisNitrophenyl Chromophore~250 - 380

Chromatographic Separation Techniques for Research Samples

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or biological matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound. Due to the compound's polarity, reversed-phase HPLC (RP-HPLC) is the most suitable mode. wikipedia.orgphenomenex.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. wikipedia.org

A typical method would employ a C18-bonded silica (B1680970) column, which provides hydrophobic interactions to retain the analyte. phenomenex.comnih.gov The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. wikipedia.orgnih.gov Adjusting the pH of the mobile phase can be critical for achieving good peak shape and retention, especially for amine-containing compounds. wikipedia.org Detection is typically achieved using a UV-Vis detector set at a wavelength where the nitrophenyl chromophore strongly absorbs. acs.org

Typical HPLC Parameters for Analysis

Parameter Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 (Octadecylsilane) bonded to silica particles (e.g., 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (containing a buffer, e.g., 0.1% formic acid or phosphate (B84403) buffer)
Detector UV-Vis Diode Array Detector (DAD)
Wavelength Set at a λmax of the analyte (e.g., ~254 nm or ~320 nm)
Application Purity assessment, quantification, separation from related substances

Gas Chromatography (GC) for Volatile Derivatives Analysis

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which stem from the hydroxyl and amino functional groups capable of hydrogen bonding. phenomenex.comlibretexts.orgyoutube.com To overcome this, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. researchgate.netyoutube.com

Silylation is a common and effective derivatization technique for compounds containing active hydrogens. phenomenex.comyoutube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov This derivatization reduces the compound's boiling point and improves its chromatographic behavior, resulting in sharper, more symmetrical peaks. researchgate.net The resulting TMS-derivative can then be readily analyzed on a standard low-to-mid polarity capillary column.

GC Method Parameters for Derivatized Analysis

Parameter Description
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent
GC Column Capillary column with a non-polar or semi-polar stationary phase (e.g., 5% Phenyl Polysiloxane - HP-5MS)
Carrier Gas Helium or Hydrogen
Injector Mode Split/Splitless, Temperature ~250-280°C
Oven Program Temperature gradient (e.g., start at 70°C, ramp to 280°C)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter in "this compound" means that it can exist as two enantiomers. Distinguishing between and quantifying these enantiomers is often critical, as they can exhibit different biological activities and metabolic fates. Chiral chromatography is the premier technique for this purpose, enabling the separation of enantiomeric pairs. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) can be employed for the enantiomeric purity determination of this compound.

Chiral Gas Chromatography (GC): For GC-based separation, the inherent volatility of the compound may allow for direct analysis. However, derivatization of the hydroxyl and secondary amine groups is a common strategy to improve chromatographic resolution and thermal stability. nih.gov Racemic aromatic and aliphatic amines have been successfully resolved after derivatization with reagents like trifluoroacetic anhydride (B1165640) or isopropyl isocyanate. nih.gov For "this compound," derivatization could proceed similarly. A variety of chiral stationary phases (CSPs) are available for this purpose. CSPs based on amino acid derivatives, such as Chirasil-Val, have proven effective for separating a broad range of chiral compounds, including amino alcohols. uni-muenchen.deresearchgate.net Cyclodextrin-based CSPs, particularly derivatized β-cyclodextrins, are also widely used and offer a different selectivity that may be advantageous for this specific analyte. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful alternative and often the method of choice for non-volatile or thermally labile compounds. The enantiomers of "this compound" can be resolved on a variety of CSPs. Macrocyclic glycopeptide-based CSPs, such as those commercialized under the CHIROBIOTIC brand, have demonstrated broad enantioselectivity for amino alcohols. sigmaaldrich.com For instance, the CHIROBIOTIC T and TAG phases have shown excellent capabilities in resolving amino alcohols, sometimes in simple polar organic mobile phases. sigmaaldrich.com Polysaccharide-based CSPs, like those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica support (e.g., Chiralpak IA), are also highly effective for the separation of a wide range of chiral compounds, including vicinal amino alcohols. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as ethanol or isopropanol, is critical for optimizing the separation. nih.gov

The determination of enantiomeric excess (ee) is achieved by integrating the peak areas of the two separated enantiomers. libretexts.org A successful chiral separation method would be validated for linearity, accuracy, and precision to ensure reliable quantification of the enantiomeric purity.

Advanced Hyphenated Techniques in Compound Analysis for Complex Research Matrices

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of "this compound" in complex samples encountered in biological and environmental research. The high selectivity and sensitivity of these methods allow for the detection and quantification of trace amounts of the compound and its potential metabolites.

LC-MS/MS in Biological and Environmental Research Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for quantitative analysis in complex matrices due to its exceptional sensitivity and specificity.

Biological Samples: In biological research, understanding the pharmacokinetics and metabolism of "this compound" requires a robust analytical method. LC-MS/MS is ideally suited for this. A typical workflow involves sample preparation to isolate the analyte from the biological matrix (e.g., plasma, urine, tissue homogenates). This often employs solid-phase extraction (SPE) or liquid-liquid extraction. The analysis of nitrofurans and their metabolites in biological matrices provides a relevant methodological framework. nih.gov For instance, a method could be developed using a reversed-phase C18 or phenyl-hexyl column for chromatographic separation. nih.gov

The mass spectrometer would typically be operated in electrospray ionization (ESI) mode. Given the presence of the nitro group, negative ion mode could be effective, although the secondary amine makes positive ion mode a strong possibility. The optimization of MS/MS parameters involves selecting precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides high selectivity and minimizes matrix interference. nih.gov For example, the precursor ion would be the protonated or deprotonated molecular ion of the parent compound, and product ions would be generated through collision-induced dissociation. The use of a stable isotope-labeled internal standard of "this compound" would be crucial for accurate quantification, correcting for matrix effects and variations in instrument response. nih.gov

Environmental Samples: The analysis of "this compound" in environmental samples, such as water or soil, would follow similar principles. The determination of nitroaromatic explosive residues in water offers a parallel. nih.gov Sample pre-concentration is often necessary to achieve the required low detection limits. Stir bar sorptive extraction (SBSE) is a sensitive technique that has been successfully used for nitroaromatic compounds prior to GC-MS/MS analysis and could be adapted for LC-MS/MS. nih.gov The optimized LC-MS/MS method would allow for the quantification of the compound at trace levels, which is essential for environmental monitoring and fate studies.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

Parameter Setting
Chromatography
Column Reversed-Phase C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation from matrix components
Flow Rate 0.3 - 0.5 mL/min
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻
Product Ions (m/z) To be determined experimentally
Collision Energy Optimized for fragmentation
Internal Standard Stable isotope-labeled this compound

GC-MS for Trace Analysis in Mechanistic Studies

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the trace analysis of volatile and semi-volatile compounds. In mechanistic studies, where the identification of reaction intermediates or low-level degradation products is required, the sensitivity and structural information provided by GC-MS are invaluable.

For the analysis of "this compound," GC-MS can provide high-resolution separation and definitive identification. The analysis of nitroaromatic compounds, such as explosives, by GC-MS offers a well-established precedent. mdpi.comscispec.co.th To enhance sensitivity for trace analysis, splitless injection or programmable temperature vaporization (PTV) large-volume injection can be utilized. mdpi.com A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5MS), is often suitable for separating a wide range of organic compounds. mdpi.com

The mass spectrometer can be operated in various modes. Electron ionization (EI) provides characteristic fragmentation patterns that are useful for library matching and structural elucidation. For enhanced sensitivity and selectivity, especially in complex matrices, negative chemical ionization (NCI) is particularly effective for electrophilic compounds like nitroaromatics. scispec.co.thsigmaaldrich.com NCI can significantly reduce background noise and lower detection limits. For the most demanding applications, tandem mass spectrometry (GC-MS/MS) in selected reaction monitoring mode can be employed to achieve femtogram-level detection limits. nih.govmdpi.com

Derivatization may also be employed in GC-MS analysis to improve the volatility and thermal stability of "this compound," for example, by silylating the hydroxyl group. This can also lead to more favorable fragmentation patterns in the mass spectrometer.

Table 2: Potential GC-MS Parameters for Trace Analysis of this compound

Parameter Setting
Gas Chromatography
Column Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane phase
Injection Splitless or PTV
Carrier Gas Helium
Temperature Program Optimized for resolution and analysis time
Mass Spectrometry
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Scan Type Full Scan (for identification) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantification)
EI Energy 70 eV
NCI Reagent Gas Methane or Ammonia
Mass Range 50-400 amu

Applications of 2 Methyl 3 Nitrophenyl Amino Ethanol As a Research Tool and Chemical Probe

Utilization in Understanding Specific Biological Pathways

The structural motifs within 2-(Methyl(3-nitrophenyl)amino)ethanol are characteristic of molecules used to explore and influence biological systems. The presence of the nitrophenyl group is particularly notable in the design of probes and modulators for cellular research.

While specific studies detailing the use of this compound as an enzyme modulator are not extensively documented, its chemical features are relevant to the design of such tools. Nitro-substituted aryl systems are known for their high absorption coefficients, a property leveraged in the development of fluorogenic and chromogenic probes. nih.gov For instance, nitrobenzoxadiazole (NBD) reagents, which contain a nitrated aryl system, have been used as fluorogenic nucleofuges to detect amines, with the resulting optical properties varying depending on the reaction partner. nih.gov This principle allows for the high-throughput screening of enzymatic activity by detecting specific reaction products, such as amines or ammonia. nih.gov The reaction of reagents like 1,2-Naphthoquinone-4-sulfonate with amines to form a stable orange dye is another example of how such chemical functionalities can be used to create assays for monitoring biochemical reactions. nih.gov

Compounds containing nitrophenyl groups are frequently synthesized and evaluated for their potential to interact with biological targets and investigate cellular processes. Research into related nitrophenyl-containing heterocycles has demonstrated their potential as anticancer agents. nih.gov For example, certain 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have shown moderate to strong activity against pancreatic and lung carcinoma cell lines. nih.gov The investigation of such compounds helps in understanding the molecular mechanisms underlying disease and identifying new therapeutic strategies. The role of the core structure in these interactions provides a basis for exploring how molecules like this compound might influence cellular functions.

Role in the Development of Advanced Chemical Methodologies

The compound serves as a valuable building block and precursor in the field of organic synthesis, contributing to the creation of more complex and functionally diverse molecules.

This compound and its structural analogs are important intermediates in multi-step synthetic pathways. The nitro group can be readily reduced to an amine, providing a chemical handle for further elaboration, while the hydroxyl group can be modified or used to direct reactions. Structurally similar compounds have been pivotal in the synthesis of significant pharmaceutical agents. For instance, (2-Methyl-3-nitrophenyl)methanol, a related intermediate, is used to synthesize 2-methyl-3-nitrobenzaldehyde. nih.gov This aldehyde is a key monomer for producing ergoline (B1233604) derivatives, which have been investigated for their potential in treating Parkinson's disease. nih.gov Similarly, the compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, known as ROY, is a crucial intermediate in the synthesis of the drug olanzapine. wikipedia.org These examples highlight the utility of the nitrophenyl scaffold in constructing complex, biologically active molecules.

Information regarding the specific application of this compound in the design of catalysts or as a ligand in coordination chemistry is not prominent in available research. However, its bifunctional nature, containing both a nitrogen donor atom and an oxygen donor from the hydroxyl group, presents theoretical potential for it to act as a bidentate ligand for metal centers. The development of new ligands is a cornerstone of catalysis research, and molecules with this type of structure are often explored for their ability to form stable and reactive metal complexes.

Contributions to Materials Science Research

The field of materials science has found significant value in organic molecules containing nitrophenyl groups due to their interesting solid-state properties. While this compound itself has not been the subject of extensive materials research, its structural relative, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY), offers a compelling case study. wikipedia.org

ROY is renowned for holding the record for the largest number of well-characterized crystalline polymorphs. wikipedia.org Polymorphism, the ability of a substance to exist in multiple crystal structures, is a critical phenomenon in materials science and pharmaceuticals. The different polymorphs of ROY exhibit a striking range of colors, including red, orange, and yellow, and this property has made the compound a benchmark for testing computational models of crystallization. wikipedia.org Furthermore, some of ROY's crystalline forms are piezochromic, meaning they change color reversibly under high pressure. wikipedia.org This behavior is attributed to the conformational flexibility of the molecule and the electronic nature of the nitrophenyl group. The principles derived from the study of ROY suggest that other nitrophenyl-containing compounds, including this compound, could be valuable candidates for the discovery of new materials with tunable optical and solid-state properties.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds This table presents key identifiers and properties for the primary compound and its structural isomers or related molecules mentioned in the article. Data is compiled from various chemical databases.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-((3-Nitrophenyl)methyl)amino)ethanol40172-07-4C9H12N2O3196.21
2-((2-Nitrophenyl)amino)ethanol4926-55-0C8H10N2O3182.18 epa.gov
2-(Methyl[4-(methylamino)-3-nitrophenyl]amino)ethanol10228-03-2C10H15N3O3225.25 cas.org
(2-Methyl-3-nitrophenyl)methanol79843-88-2C8H9NO3167.16 nih.gov
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile (ROY)138564-59-7C12H9N3O2S259.28 wikipedia.org

Integration into Functional Materials for Sensing Applications

No research could be found that describes the incorporation of This compound into materials designed for chemical or physical sensing.

Role in the Development of Responsive Polymeric Systems

There are no studies detailing the use of This compound as a monomer, cross-linker, or functional additive in the synthesis or modification of responsive polymers.

Future Directions and Emerging Research Avenues for 2 Methyl 3 Nitrophenyl Amino Ethanol

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. For a compound like 2-(Methyl(3-nitrophenyl)amino)ethanol, AI and machine learning (ML) offer powerful tools to accelerate research and uncover novel applications.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, a classic example of machine learning in chemistry, can be developed to predict the biological activity or toxicity of a series of nitrophenylaminoethanol derivatives. By analyzing the structural features of these molecules, such as the position of the nitro group or the nature of the amino substituent, these models can identify key molecular descriptors that correlate with a desired outcome. This predictive capability is invaluable for designing new compounds with enhanced efficacy or reduced toxicity.

The application of AI is not limited to reaction prediction. It can also be used to predict various physicochemical properties, such as solubility, stability, and bioavailability, which are crucial for the development of new materials or therapeutic agents. For this compound, AI could be employed to screen virtual libraries of its derivatives to identify candidates with desirable properties for specific applications, such as fluorescent probes or new materials.

A summary of potential AI/ML applications is presented in the table below:

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis Planning AI algorithms suggest synthetic routes to a target molecule from commercially available starting materials.Accelerates the design and synthesis of novel derivatives and analogs. osf.io
Reaction Outcome Prediction Predicts the yield, regioselectivity, and stereoselectivity of chemical reactions.Optimizes reaction conditions and reduces experimental costs. digitellinc.com
Property Prediction (QSAR/QSPR) Models that correlate molecular structure with biological activity or physical properties.Guides the design of new compounds with desired characteristics.
Virtual Screening In silico screening of large compound libraries to identify potential hits for a specific target.Rapidly identifies promising derivatives for further experimental investigation.

Exploration of Novel Bio-orthogonal Reaction Chemistries for Probe Design

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The development of new bio-orthogonal reactions is a burgeoning area of research with significant implications for chemical biology. The structure of this compound, particularly the nitro group, presents an interesting handle for the design of novel bio-orthogonal probes.

The nitro group is a versatile functional group in bio-orthogonal chemistry. For example, it can be reduced under specific conditions to an amine, which can then participate in a variety of ligation reactions. This reduction can be triggered by specific enzymes or chemical reagents, allowing for conditional activation of a probe. Furthermore, the nitro group itself can be part of a "turn-on" fluorescent probe system. For instance, a bio-orthogonal 'turn-on' fluorescent probe has been developed for the detection of mitochondrial nitroxyl (B88944) (HNO), a reactive nitrogen species with important biological roles. rsc.org This suggests the potential for designing probes based on the this compound scaffold that can detect specific analytes in a biological environment.

The aminoethanol side chain also offers opportunities for modification. It can be functionalized with other reactive groups, such as azides or alkynes, which are commonly used in "click chemistry," a class of bio-orthogonal reactions known for their high efficiency and specificity. By incorporating these handles, this compound derivatives could be used to label and visualize specific biomolecules in living cells.

Future research in this area could focus on:

Developing nitroreductase-activated probes: Designing probes where the fluorescence or other signaling properties are "turned on" upon the reduction of the nitro group by a specific nitroreductase enzyme. This would allow for the imaging of enzyme activity in real-time.

Creating photo-caged compounds: The nitro group can be used as a photo-cleavable protecting group. By attaching a biologically active molecule to the this compound scaffold through a nitrobenzyl ether linkage, the active molecule could be released with spatiotemporal control using light.

Exploring novel click chemistry handles: Synthesizing derivatives of this compound that incorporate new and more efficient bio-orthogonal reactive groups.

The table below summarizes potential bio-orthogonal probe designs based on the target compound:

Probe Design StrategyDescriptionPotential Application
Nitroreductase-Activated The probe becomes fluorescent or bioactive upon enzymatic reduction of the nitro group.Imaging enzyme activity, targeted drug delivery.
Photo-caged A biologically active molecule is released from the probe upon irradiation with light.Spatiotemporally controlled release of drugs or signaling molecules.
Click Chemistry-Enabled The probe is functionalized with an azide (B81097) or alkyne for ligation to other molecules.Labeling and tracking of biomolecules in living systems.

Green Synthesis and Sustainable Production Research for the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nitroaromatic compounds, including this compound, traditionally involves the use of harsh reagents and can generate significant waste. Therefore, a key area of future research is the development of greener and more sustainable synthetic routes.

One promising approach is the use of photocatalysis. Visible-light photoredox catalysis offers a mild and efficient way to conduct a variety of chemical transformations, including N-alkylation of amines. researchgate.netrsc.org This method could potentially be applied to the synthesis of this compound, avoiding the need for harsh alkylating agents and high temperatures. For instance, photocatalytic methods have been developed for the N-alkylation of amines with alcohols, which could be a green alternative for introducing the ethanol (B145695) group. researchgate.net

Another green approach is the use of more environmentally benign solvents and catalysts. For example, a three-component, one-pot synthesis of 2-nitroamines has been developed using a water-methanol mixture as the solvent and without the need for a catalyst. organic-chemistry.org This type of multicomponent reaction is highly atom-economical and reduces waste. Research into adapting such methods for the synthesis of this compound could lead to a more sustainable manufacturing process.

Furthermore, enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the direct enzymatic synthesis of this compound has not been reported, the use of enzymes for the synthesis of noncanonical amino acids from nitroalkanes has been demonstrated. nih.gov This opens the door to exploring the potential of engineered enzymes for the synthesis of this compound and its derivatives.

Future research in green synthesis could focus on:

Photocatalytic N-alkylation: Developing a photocatalytic method for the synthesis of this compound from 3-nitroaniline (B104315) and a suitable ethanol precursor.

Multicomponent reactions in green solvents: Optimizing a one-pot synthesis from readily available starting materials in an aqueous or other green solvent system. organic-chemistry.org

Enzymatic synthesis: Exploring the use of engineered enzymes, such as transaminases or lyases, for the stereoselective synthesis of chiral derivatives of this compound.

The table below outlines potential green synthesis strategies:

Green Synthesis StrategyDescriptionPotential Advantages
Photocatalysis Using light to drive the chemical reaction, often with a photocatalyst.Mild reaction conditions, reduced energy consumption. researchgate.netuni-hannover.de
Multicomponent Reactions Combining three or more reactants in a single step to form a complex product.High atom economy, reduced waste, simplified purification. organic-chemistry.org
Enzymatic Synthesis Using enzymes as catalysts for the chemical transformation.High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov

Challenges and Opportunities in the Current Research Landscape for Nitrophenylaminoethanols

The research landscape for nitrophenylaminoethanols, including this compound, is characterized by both significant challenges and exciting opportunities.

Challenges:

One of the primary challenges in working with nitroaromatic compounds is their potential toxicity and mutagenicity. acs.orgnih.gov The nitro group can be reduced in vivo to form reactive intermediates that can damage DNA and other biomolecules. Therefore, any potential application of these compounds, particularly in a biological context, must be accompanied by thorough toxicological studies.

The synthesis of nitroaromatic compounds can also be challenging. The nitration of aromatic rings often requires harsh conditions and can lead to mixtures of isomers, which can be difficult to separate. nih.gov While alternative methods for introducing the nitro group exist, such as the oxidation of amines, these can also have limitations in terms of selectivity and substrate scope. mdpi.com The development of more selective and efficient synthetic methods remains an important area of research.

Furthermore, the functionalization of the nitrophenylaminoethanol scaffold can be complex. The presence of multiple reactive sites—the nitro group, the aromatic ring, the amine, and the hydroxyl group—requires careful consideration of protecting group strategies and reaction conditions to achieve the desired selectivity.

Opportunities:

Despite these challenges, the unique chemical properties of nitrophenylaminoethanols create a wide range of opportunities. The nitro group's strong electron-withdrawing nature makes these compounds interesting candidates for materials science applications, such as in the development of nonlinear optical materials or electron-accepting components in organic electronics.

In the field of medicinal chemistry, nitroaromatic compounds have a long history of use as therapeutic agents. nih.gov For example, nitro-containing compounds are used as antibiotics and antiprotozoal agents. The this compound scaffold could serve as a starting point for the design of new drug candidates. The ability to modify the scaffold at multiple positions allows for the fine-tuning of its pharmacological properties.

The potential for this class of compounds to act as fluorescent probes and sensors, as discussed in section 8.2, represents a significant opportunity. The development of probes that can selectively detect and quantify biologically important analytes is a major goal in chemical biology and diagnostics.

A summary of the challenges and opportunities is provided in the table below:

AspectDescription
Challenge: Toxicity Nitroaromatic compounds can be toxic and mutagenic, requiring careful handling and evaluation. acs.orgnih.gov
Challenge: Synthesis The synthesis of specifically substituted nitroaromatics can be difficult and may require harsh conditions. nih.gov
Challenge: Selectivity The multiple reactive sites on the molecule can complicate selective functionalization.
Opportunity: Materials Science The electronic properties of the nitroaromatic ring make these compounds interesting for materials applications.
Opportunity: Medicinal Chemistry The scaffold can be used as a starting point for the development of new therapeutic agents. nih.gov
Opportunity: Chemical Biology The compound and its derivatives have potential as fluorescent probes and sensors. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-(Methyl(3-nitrophenyl)amino)ethanol, and what factors influence reaction yield?

A two-step synthesis is commonly employed:

  • Step 1 : Reacting a nitro-substituted aryl amine with a brominated ethanol derivative in a polar aprotic solvent (e.g., toluene) at elevated temperatures (100°C) with a base such as triethylamine to neutralize HBr byproducts. Yield can reach ~88% under optimized conditions .
  • Step 2 : Purification via column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) to isolate the product. Solvent choice and drying agents (e.g., MgSO₄) are critical for minimizing impurities .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies intermediates using UV-active spots or iodine staining .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with specific attention to methyl, nitro, and ethanolamine proton shifts .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for nitro-group stability .

Q. What safety precautions are advised given limited toxicological data for this compound?

  • Avoid inhalation or skin contact (use fume hoods and PPE) based on analogous nitroaromatic compound hazards .
  • Store in cool, dry conditions with desiccants to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Solvent Selection : Replace toluene with DMF or THF to enhance solubility of nitroaromatic intermediates .
  • Catalyst Screening : Test alternative bases (e.g., K₂CO₃) or phase-transfer catalysts to reduce side reactions .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition of heat-sensitive intermediates .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) of derivatives?

  • Recrystallization : Use mixed solvents (e.g., hexane/chloroform) to obtain high-purity crystals for reproducible melting points .
  • Cross-Validation : Combine differential scanning calorimetry (DSC) with powder XRD to confirm polymorphic forms .

Q. How do electronic effects of the 3-nitrophenyl group influence reactivity in substitution reactions?

The nitro group’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitutions to the meta position. This can be exploited in:

  • Nucleophilic Aromatic Substitution : Reactivity with strong nucleophiles (e.g., amines) under high temperatures .
  • Reduction Reactions : Catalytic hydrogenation converts the nitro group to an amine, altering solubility and biological activity .

Q. What computational methods predict the compound’s binding affinity in enzyme inhibition studies?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., HIV-1 protease) .
  • Molecular Dynamics (MD) Simulations : Assess stability of hydrogen bonds between the ethanolamine moiety and active-site residues .

Q. How can hydrogen-bonding interactions of the ethanolamine moiety be leveraged in drug design?

  • Scaffold Modification : Introduce fluorinated or chiral groups to enhance binding specificity to enzymes .
  • Prodrug Strategies : Esterify the hydroxyl group to improve membrane permeability, with in vivo hydrolysis releasing the active compound .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of nitroaromatic intermediates?

  • Accelerated Stability Testing : Expose the compound to varying pH, temperature, and light conditions, monitoring degradation via HPLC .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled nitro groups to trace decomposition pathways .

Methodological Tables

Parameter Typical Conditions References
Reaction Temperature80–120°C (optimized via gradient heating)
Purification MethodC18 reverse-phase chromatography
Stability AssessmentpH 2–12, 40°C, 14-day study

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Feasible Synthetic Routes

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Reactant of Route 2
2-(Methyl(3-nitrophenyl)amino)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.